Cy5 alkyne

Fluorescence quantum yield Cyanine dye photophysics Signal-to-noise ratio

Cy5 alkyne (QY 0.27—over 7.5× higher than Cy3) is purpose-built for CuAAC click conjugation to azide-modified peptides, proteins, and oligonucleotides. Unlike NHS ester chemistry targeting native amines, the terminal alkyne selectively labels bioorthogonal azide handles introduced via metabolic or genetic encoding—critical for Click-DIGE PTM analysis and low-abundance target detection. Non-interchangeable: substituting Cy3 alkyne compromises spectral multiplexing; substituting Cy5 NHS ester alters labeling chemistry entirely. For copper-sensitive nucleic acid applications, specify FastClick™ low-Cu(I) formulations. For extended live-cell imaging, request di-ethyl substituted Cy5 variants delivering 2–3× photobleaching half-life extension versus standard Cy5.

Molecular Formula C35H42ClN3O
Molecular Weight 556.2 g/mol
Cat. No. B8234907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 alkyne
Molecular FormulaC35H42ClN3O
Molecular Weight556.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H
InChIKeyVOWXUNAERRNFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5 Alkyne Technical Specification Guide for Fluorescence Click Chemistry Procurement


Cy5 alkyne (CAS 1223357-57-0) is a cyanine 5 fluorescent dye functionalized with a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. It serves as a deep red fluorophore with an excitation maximum at approximately 651 nm and emission maximum at 670 nm , offering an extinction coefficient of 250,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.27 in aqueous solution . The alkyne moiety enables selective covalent conjugation to azide-bearing biomolecules, making Cy5 alkyne a widely utilized tool for fluorescence labeling of peptides, proteins, oligonucleotides, and posttranslational modifications [2].

Cy5 Alkyne Differential Selection Criteria Versus Cyanine Dye Alternatives


Cyanine dyes are a structurally diverse family with significant variation in photophysical properties and chemical reactivity that preclude interchangeable use. Cy5 alkyne cannot be substituted with Cy3 alkyne without altering the experimental outcome—Cy3 and Cy5 exhibit fundamentally different fluorescence quantum yields (0.04 versus 0.27–0.3 in non-viscous aqueous solutions [1]) and operate in distinct spectral windows (mid-500 nm for Cy3 versus mid-600 nm for Cy5 [2]), directly affecting multiplexing compatibility and signal-to-background ratios. Similarly, Cy5 alkyne cannot be substituted with Cy5 NHS ester without changing the labeling chemistry itself—alkyne-azide click chemistry targets bioorthogonal handles introduced via metabolic labeling or genetic encoding, whereas NHS ester chemistry requires accessible primary amines on native biomolecules . The choice of click chemistry method (CuAAC versus SPAAC) further impacts subcellular localization fidelity in imaging applications [3].

Cy5 Alkyne Quantitative Performance Evidence for Scientific Procurement Decisions


Cy5 Alkyne vs Cy3 Alkyne: Fluorescence Quantum Yield Differential for Signal-to-Background Optimization

Cy5 alkyne exhibits a fluorescence quantum yield of 0.27–0.3 in non-viscous aqueous solutions, representing a >7.5-fold higher fluorescence efficiency compared to Cy3 alkyne (quantum yield = 0.04) under equivalent conditions [1]. This photophysical difference is intrinsic to the longer polymethine chain length of Cy5, which reduces cis–trans isomerization-mediated non-radiative decay relative to Cy3 [1]. The higher quantum yield translates directly to enhanced detection sensitivity at equivalent fluorophore concentrations, a critical parameter when labeling low-abundance targets or working with limited sample material.

Fluorescence quantum yield Cyanine dye photophysics Signal-to-noise ratio

FastClick™ Cy5 Alkyne vs Conventional Cy5 Alkyne: CuAAC Reaction Rate Acceleration Under Mild Conditions

FastClick™ Cy5 Alkyne incorporates a copper-chelating ligand that stabilizes the Cu(I) oxidation state and accelerates the CuAAC reaction compared to conventional Cy5 alkyne lacking this chelating moiety . Under extremely mild conditions ([azide] = 0.02 mM, [alkyne] = 0.02 mM, [CuSO₄] = 0.02 mM, sodium ascorbate = 5 mM, in 100 mM HEPES), FastClick™ Cy5 Alkyne effectively reacts with coumarin azide, whereas the common Cy5 alkyne does not effectively react with the same azide substrate . The copper-chelating ligand also eliminates the requirement for external chelators such as THPTA or BTTAA, which at high concentrations are known to have detrimental effects on DNA and RNA integrity .

CuAAC kinetics Click chemistry efficiency Bioconjugation yield

Cy5 Alkyne in CuAAC vs SPAAC Click Chemistry: Subcellular Localization Fidelity in Fixed Cell Imaging

Cy5 alkyne can be employed in either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, with the choice of method directly impacting subcellular localization accuracy. In a study comparing CuAAC and SPAAC methodologies for labeling a G-quadruplex ligand (PhenDC3) in fixed cells using Cy5 click partners, CuAAC resulted in nonspecific localization of the fluorophore to the nucleoli due to Cu(I)/alkyne intermediate formation [1]. By contrast, SPAAC yielded nucleoplasmic labeling patterns consistent with those observed in live cells, demonstrating that the copper-free approach produces more physiologically relevant subcellular distribution data [1].

Bioorthogonal chemistry Subcellular localization Cellular imaging artifacts

Cy5 Alkyne vs Cy5 NHS Ester: Labeling Chemistry Selectivity and Application Compatibility

Cy5 alkyne and Cy5 NHS ester differ fundamentally in their targeting chemistry rather than their fluorophore properties. Cy5 alkyne selectively reacts with azide groups via click chemistry, enabling bioorthogonal labeling of metabolically incorporated azido-sugars, azido-amino acids, or other azide-modified substrates without interference from endogenous biomolecules . In contrast, Cy5 NHS ester targets primary amine groups (lysine residues and N-termini), which are abundant on native proteins, resulting in nonspecific labeling of all accessible amines rather than a defined subset of azide-tagged targets . In the Click-DIGE method, alkyne-Cy5 dyes covalently attach specifically to azide-modified posttranslational modifications via click chemistry, enabling targeted analysis of glycosylation events within complex cell lysates—a selectivity profile unattainable with amine-reactive NHS esters [1].

Bioconjugation chemistry Site-specific labeling Metabolic labeling

Cy5 Alkyne Substituted Derivatives: Photostability Enhancement via Ethyl Group Modification

Structural modifications to the Cy5 alkyne scaffold can significantly alter photostability, a key parameter for time-lapse and repeated-scan imaging applications. Cy5 derivatives bearing di-ethyl substitutions exhibit enhanced molecular rigidity that extends the photobleaching half-life by a factor of 2–3 compared to Cy5 variants lacking ethyl substituents [1]. This differential photostability arises from the reduced conformational flexibility imparted by the ethyl groups, which decreases the probability of non-radiative decay pathways leading to photobleaching [1]. When procuring Cy5 alkyne reagents for prolonged imaging experiments, selecting formulations with di-ethyl substitutions directly impacts the duration over which reliable fluorescence signal can be maintained.

Photobleaching resistance Time-lapse imaging Fluorophore stability

Cy5 Alkyne vs Alexa Fluor 647: Tryptophan Quenching Resistance Differential

Fluorescence quenching by aromatic amino acid residues, particularly tryptophan, can introduce significant measurement variability when fluorescent dyes are conjugated to proteins. In a comprehensive spectroscopic study comparing red-absorbing fluorescent dyes, carbocyanine dyes including Cy5 demonstrated negligible quenching by tryptophan, whereas other dye families such as ATTO 655 and ATTO 680 exhibited substantial tryptophan-mediated quenching via static mechanisms [1]. While Alexa 647 was also reported to show minimal tryptophan quenching [1], the established performance of Cy5 in this parameter provides confidence for applications where the dye is conjugated to tryptophan-rich protein domains or where quantitative fluorescence intensity measurements are required.

Fluorescence quenching Protein-dye interactions Quantitative accuracy

Cy5 Alkyne High-Impact Application Scenarios in Research and Industrial Workflows


Multiplexed 2D-DIGE Proteomics for Posttranslational Modification Analysis (Click-DIGE)

In Click-DIGE workflows, Cy5 alkyne enables specific fluorescent labeling of azide-tagged posttranslational modifications (e.g., O-GlcNAcylated or azido-GalNAc-labeled glycoproteins) within complex cell lysates. The size- and charge-matched alkyne-Cy5 and alkyne-Cy3 dyes produce spectrally distinct protein conjugates that co-migrate on 2D gels, allowing differential expression analysis of PTM subsets without interference from the unmodified proteome [1]. The >7.5-fold higher quantum yield of Cy5 versus Cy3 provides enhanced detection sensitivity for low-abundance PTM targets [2].

Copper-Free SPAAC Imaging for Artifact-Free Subcellular Localization Studies

For fixed-cell imaging experiments requiring accurate subcellular localization data, Cy5 alkyne derivatives compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) such as Cy5-DBCO are recommended over CuAAC-based protocols. Direct comparative evidence demonstrates that CuAAC reactions using Cy5 alkyne can produce nonspecific nucleolar accumulation artifacts due to Cu(I)/alkyne intermediates, whereas SPAAC yields nucleoplasmic labeling patterns consistent with live-cell observations [1]. This differential is critical when interpreting the subcellular distribution of small-molecule probes or nucleic acid therapeutics.

Accelerated Bioconjugation Under Copper-Limited Conditions Using FastClick™ Formulations

For applications involving sensitive nucleic acid samples or requiring minimal copper exposure, FastClick™ Cy5 Alkyne formulations provide effective CuAAC reaction kinetics at copper concentrations (20 μM CuSO₄) that are insufficient for conventional Cy5 alkyne labeling [1]. The integrated copper-chelating ligand stabilizes Cu(I) and accelerates the reaction while eliminating the need for external chelators that at high concentrations damage DNA and RNA integrity [2]. This formulation is particularly suited for labeling azide-modified oligonucleotides and for in situ click reactions in fixed but structurally sensitive biological specimens.

Long-Duration Time-Lapse Fluorescence Microscopy with Ethyl-Substituted Cy5 Alkyne Derivatives

When procuring Cy5 alkyne for extended live-cell imaging or repeated confocal scanning experiments, selecting di-ethyl substituted derivatives provides a 2–3 fold extension in photobleaching half-life compared to non-ethyl-substituted Cy5 variants [1]. This enhanced photostability arises from increased molecular rigidity that reduces non-radiative decay pathways, enabling reliable fluorescence signal maintenance across multiple time points without requiring higher initial labeling densities or increased laser power that could induce phototoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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